Tranylcypromine

Description

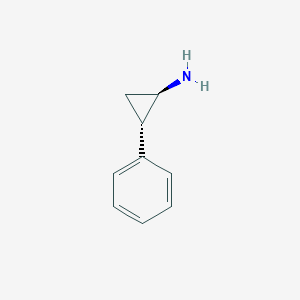

(1R,2S)-tranylcypromine is a 2-phenylcyclopropan-1-amine that is the (1R,2S)-enantiomer of tranylcypromine. It is a conjugate base of a (1R,2S)-tranylcypromine(1+). It is an enantiomer of a (1S,2R)-tranylcypromine.

A propylamine formed from the cyclization of the side chain of amphetamine. This monoamine oxidase inhibitor is effective in the treatment of major depression, dysthymic disorder, and atypical depression. It also is useful in panic and phobic disorders. (From AMA Drug Evaluations Annual, 1994, p311)

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-phenylcyclopropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELCINSCMGFISI-DTWKUNHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023694, DTXSID201015773 |

Source

|

| Record name | Tranylcypromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S)-Tranylcypromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

79-80 °C @ 1.5-1.6 mm Hg |

Source

|

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in water /Sulfate/, Very slightly sol in alcohol, ether /Sulfate/, Practically insol in chloroform /Sulfate/ |

Source

|

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

3721-26-4, 155-09-9, 3721-28-6 |

Source

|

| Record name | (-)-Tranylcypromine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3721-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tranylcypromine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tranylcypromine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropylamine, 2-phenyl-, trans-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003721264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropylamine, 2-phenyl-, (1S-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003721286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tranylcypromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S)-Tranylcypromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tranylcypromine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANYLCYPROMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E3V44J4Z9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 164-166 °C /Hydrochloride/ |

Source

|

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Tranylcypromine: A Multifaceted Agent Beyond Monoamine Oxidase Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tranylcypromine (TCP), a well-established monoamine oxidase (MAO) inhibitor, possesses a complex pharmacological profile that extends beyond its classical mechanism of action. This technical guide delves into the non-MAO-related activities of tranylcypromine, focusing on its interactions with monoamine transporters, its role as an epigenetic modulator through the inhibition of Lysine-Specific Demethylase 1 (LSD1), and its influence on cytochrome P450 enzymes. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate advanced research and drug development efforts.

Introduction

Tranylcypromine, a synthetic analog of amphetamine, is a non-selective, irreversible inhibitor of both MAO-A and MAO-B.[1] While its efficacy as an antidepressant is primarily attributed to the resulting increase in synaptic concentrations of monoamines like serotonin, norepinephrine, and dopamine, a growing body of evidence reveals that tranylcypromine's therapeutic and ancillary effects are also mediated by distinct molecular targets.[1][2] Understanding these additional mechanisms is crucial for a complete comprehension of its pharmacological spectrum, for exploring novel therapeutic applications, and for anticipating potential drug-drug interactions. This guide focuses on three key non-MAO mechanisms: norepinephrine reuptake inhibition, weak dopamine release, inhibition of Lysine-Specific Demethylase 1 (LSD1), and inhibition of Cytochrome P450 2A6 (CYP2A6).

Interaction with Monoamine Transporters

Beyond its canonical role as an MAO inhibitor, tranylcypromine directly modulates the function of monoamine transporters, albeit with lower potency compared to its MAO inhibitory action. These interactions contribute to its overall pharmacological effect, particularly at higher therapeutic doses.

Norepinephrine Reuptake Inhibition

Tranylcypromine acts as an inhibitor of the norepinephrine transporter (NET), a mechanism that becomes more pronounced at higher clinical doses, typically in the range of 40-60 mg/day.[3][4] This inhibition of norepinephrine reuptake further potentiates noradrenergic neurotransmission, complementing the effects of MAO-A inhibition.

Precise IC50 or Ki values for tranylcypromine's inhibition of the norepinephrine transporter are not consistently reported in the literature. However, studies on its enantiomers have revealed stereoselectivity in this action. The (-)-tranylcypromine enantiomer has been shown to be a more potent inhibitor of norepinephrine uptake compared to the (+)-tranylcypromine enantiomer.[5]

Table 1: Enantioselective Inhibition of Norepinephrine Uptake by Tranylcypromine

| Compound | Activity | Potency |

| (-)-Tranylcypromine | Norepinephrine Uptake Inhibition | More Potent |

| (+)-Tranylcypromine | Norepinephrine Uptake Inhibition | Less Potent |

Note: Specific IC50/Ki values are not available in the reviewed literature.

A common method to assess norepinephrine reuptake inhibition is through the use of synaptosomes, which are isolated nerve terminals.

Objective: To determine the inhibitory effect of tranylcypromine on the uptake of radiolabeled norepinephrine into rat brain synaptosomes.

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus)

-

Sucrose solution (0.32 M)

-

Krebs-Ringer buffer

-

[³H]-Norepinephrine (radioligand)

-

Tranylcypromine (test compound)

-

Scintillation fluid and counter

-

Glass fiber filters

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose solution. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes. The pellet is resuspended in Krebs-Ringer buffer.

-

Uptake Assay: Aliquots of the synaptosomal suspension are pre-incubated with various concentrations of tranylcypromine or vehicle control.

-

The uptake reaction is initiated by the addition of a fixed concentration of [³H]-norepinephrine.

-

The incubation is carried out for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

-

The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radioligand.

-

Quantification: The radioactivity retained on the filters, representing the amount of [³H]-norepinephrine taken up by the synaptosomes, is measured using a liquid scintillation counter.

-

Data Analysis: The inhibition of norepinephrine uptake by tranylcypromine is calculated relative to the vehicle control. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the tranylcypromine concentration.

Dopamine Releasing Activity

Tranylcypromine exhibits weak dopamine-releasing properties, an effect that is considerably less potent than that of amphetamine.[6] This action is attributed to its structural similarity to amphetamine.

Table 2: Enantioselective Inhibition of Dopamine Uptake by Tranylcypromine

| Compound | Activity | Potency |

| (-)-Tranylcypromine | Dopamine Uptake Inhibition | More Potent |

| (+)-Tranylcypromine | Dopamine Uptake Inhibition | Less Potent |

Note: Specific EC50 values for dopamine release are not available in the reviewed literature.

A common method to measure dopamine release involves superfusion of brain tissue slices or synaptosomes.

Objective: To measure the effect of tranylcypromine on the release of endogenous dopamine from rat striatal tissue.

Materials:

-

Rat striatal tissue

-

Superfusion chambers

-

Artificial cerebrospinal fluid (aCSF)

-

Tranylcypromine (test compound)

-

High-performance liquid chromatography (HPLC) with electrochemical detection (ECD)

-

Perchloric acid

Procedure:

-

Tissue Preparation: Rat striatal tissue is dissected and chopped into small prisms.

-

Superfusion: The tissue prisms are placed in superfusion chambers and continuously perfused with oxygenated aCSF at a constant flow rate.

-

Sample Collection: Fractions of the superfusate are collected at regular intervals to establish a baseline of spontaneous dopamine release.

-

Drug Application: After establishing a stable baseline, the tissue is exposed to aCSF containing a known concentration of tranylcypromine for a defined period.

-

Post-Drug Collection: Superfusate fractions are collected during and after drug exposure to measure changes in dopamine release.

-

Sample Analysis: The collected superfusate fractions are stabilized with perchloric acid and analyzed for dopamine content using HPLC-ECD.

-

Data Analysis: The amount of dopamine in each fraction is quantified. The effect of tranylcypromine on dopamine release is determined by comparing the dopamine levels during and after drug application to the baseline levels.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Tranylcypromine is a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[6] LSD1 is a flavin-dependent enzyme that removes methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2). By inhibiting LSD1, tranylcypromine can alter gene expression patterns, a mechanism that is being explored for its potential in cancer therapy.[7]

Quantitative Data

The inhibitory activity of tranylcypromine against LSD1 has been quantified in several studies.

Table 3: Inhibitory Activity of Tranylcypromine against LSD1

| Parameter | Value | Reference |

| IC50 | < 2 µM | [6] |

| Ki(inact) | 500 ± 115 µM | [8] |

| kinact | 0.67 ± 0.1 min⁻¹ | [8] |

Experimental Protocol: LSD1 Enzymatic Assay (Peroxidase-Coupled)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-catalyzed demethylation reaction.

Objective: To determine the inhibitory activity of tranylcypromine against purified LSD1 enzyme.

Materials:

-

Purified recombinant human LSD1/CoREST complex

-

Dimethylated H3K4 peptide substrate

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent (or similar chromogenic/fluorogenic substrate for HRP)

-

Tranylcypromine (test compound)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Reagent Preparation: Prepare solutions of LSD1/CoREST, H3K4 peptide substrate, HRP, and Amplex Red in assay buffer. Prepare serial dilutions of tranylcypromine.

-

Assay Setup: In a 96-well plate, add the assay buffer, HRP, and Amplex Red to each well.

-

Add the tranylcypromine dilutions or vehicle control to the respective wells.

-

Initiate the reaction by adding the LSD1/CoREST enzyme and the H3K4 peptide substrate.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Measurement: Measure the absorbance or fluorescence of the product (resorufin, in the case of Amplex Red) using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction for each tranylcypromine concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

Inhibition of Cytochrome P450 2A6 (CYP2A6)

Tranylcypromine is a potent inhibitor of CYP2A6, a cytochrome P450 enzyme primarily involved in the metabolism of nicotine and other xenobiotics.[9] This inhibition is of clinical significance as it can lead to drug-drug interactions.

Quantitative Data

The inhibitory potency of tranylcypromine and its enantiomers against CYP2A6 has been well-characterized.

Table 4: Inhibitory Activity of Tranylcypromine against CYP2A6

| Compound | Parameter | Value (µM) | Reference |

| (+/-)-Tranylcypromine | Ki | 0.08 | [9] |

| R-(+)-Tranylcypromine | Ki | 0.05 | [9] |

| S-(-)-Tranylcypromine | Ki | 2.0 | [9] |

| (+/-)-Tranylcypromine | IC50 | 0.42 | [10] |

Experimental Protocol: CYP2A6 Inhibition Assay in Human Liver Microsomes

This assay measures the inhibition of a specific CYP2A6-mediated metabolic reaction.

Objective: To determine the inhibitory potential of tranylcypromine on CYP2A6 activity in human liver microsomes (HLMs).

Materials:

-

Human liver microsomes (HLMs)

-

Coumarin (CYP2A6 probe substrate)

-

NADPH regenerating system

-

Tranylcypromine (test compound)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

7-hydroxycoumarin (metabolite standard)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In microcentrifuge tubes, prepare an incubation mixture containing HLMs, potassium phosphate buffer, and various concentrations of tranylcypromine or vehicle control.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).

-

Reaction Initiation: Add coumarin to the mixtures, followed by the NADPH regenerating system to initiate the metabolic reaction.

-

Incubation: Incubate at 37°C for a specific duration (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the formation of the metabolite, 7-hydroxycoumarin, using a validated LC-MS/MS method.

-

Data Analysis: Calculate the rate of metabolite formation for each tranylcypromine concentration. Determine the percent inhibition and calculate the IC50 or Ki value.

Conclusion

Tranylcypromine's pharmacological profile is significantly more complex than that of a simple MAO inhibitor. Its interactions with the norepinephrine transporter, its weak dopamine-releasing effects, its potent inhibition of the epigenetic modifier LSD1, and its significant inhibition of the drug-metabolizing enzyme CYP2A6 all contribute to its overall clinical effects and potential for drug interactions. A thorough understanding of these non-MAO mechanisms is essential for the rational use of tranylcypromine in current therapeutic contexts and for the exploration of its potential in new indications, such as oncology. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the multifaceted nature of this important therapeutic agent.

References

- 1. Amphetamine potency varies with dopamine uptake rate across striatal subregions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 3. Tranylcypromine isomers and Parkinson's disease: new aspects of an old drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tranylcypromine in mind (Part I): Review of pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of tranylcypromine enantiomers on monoamine uptake and release and imipramine binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. The effects of tranylcypromine isomers on norepinephrine-H3 metabolism in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dopamine releasing agent - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthesis and Characterization of Novel Tranylcypromine Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis, characterization, and biological evaluation of novel analogs of tranylcypromine (TCP). Originally developed as a monoamine oxidase (MAO) inhibitor for the treatment of depression, tranylcypromine's scaffold has proven to be a versatile starting point for the development of potent inhibitors of other enzymes, most notably Lysine-Specific Demethylase 1 (LSD1), a key target in oncology. This guide provides detailed experimental protocols, presents quantitative data in a clear, comparative format, and visualizes key biological pathways and experimental workflows.

Introduction: The Evolution of Tranylcypromine

Tranylcypromine, a non-selective and irreversible inhibitor of both MAO-A and MAO-B, functions by increasing the levels of monoamine neurotransmitters in the brain.[1] Its unique cyclopropylamine structure is crucial for its mechanism of action, which involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of the enzyme.[2][3] More recently, this same reactivity has been exploited to target LSD1, an FAD-dependent histone demethylase that is overexpressed in various cancers.[4][] Inhibition of LSD1 leads to the re-expression of tumor suppressor genes and has shown promise in preclinical and clinical studies.[6][7][8] This guide will explore the chemical strategies employed to modify the tranylcypromine scaffold to enhance potency and selectivity for these targets.

Synthesis of Novel Tranylcypromine Analogs

The synthesis of novel tranylcypromine analogs often involves multi-step reaction sequences to introduce various substituents onto the phenyl ring or to modify the cyclopropylamine moiety. Below are detailed protocols for key synthetic transformations commonly employed.

General Synthetic Strategy

A common synthetic route to para-substituted tranylcypromine analogs begins with a suitable starting material, such as 4-formylbenzoic acid. The core cyclopropane ring is typically introduced via a cyclopropanation reaction, followed by a Curtius rearrangement to form the primary amine.

Caption: General synthetic workflow for producing para-substituted tranylcypromine analogs.

Detailed Experimental Protocols

Protocol 2.2.1: Horner-Wadsworth-Emmons Olefination [9]

This procedure describes the formation of a cinnamate derivative, a key intermediate for cyclopropanation.

-

Reagents and Materials:

-

Protected 4-formylbenzoic acid (e.g., methyl 4-formylbenzoate)

-

t-butyl diethylphosphonoacetate

-

Potassium t-butoxide (KOt-Bu)

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for anhydrous reactions

-

-

Procedure:

-

Dissolve t-butyl diethylphosphonoacetate in anhydrous THF and cool the solution to -5 °C.

-

Slowly add a solution of KOt-Bu in THF to the phosphonate solution, maintaining the temperature at -5 °C.

-

Stir the resulting mixture at -5 °C for 30 minutes.

-

Add a solution of the protected 4-formylbenzoic acid in THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired cinnamate derivative.

-

Protocol 2.2.2: Johnson-Corey-Chaykovsky Cyclopropanation [9]

This protocol details the formation of the cyclopropane ring.

-

Reagents and Materials:

-

Cinnamate derivative from Protocol 2.2.1

-

Trimethylsulfoxonium iodide (Me₃S(O)⁺I⁻)

-

Potassium t-butoxide (KOt-Bu)

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for anhydrous reactions

-

-

Procedure:

-

Suspend trimethylsulfoxonium iodide in anhydrous THF.

-

Add solid KOt-Bu to the suspension and stir at room temperature for 30 minutes.

-

Add a solution of the cinnamate derivative in THF to the ylide suspension.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by flash chromatography to obtain the cyclopropanated intermediate. The trans configuration can be confirmed by ¹H NMR spectroscopy.

-

Protocol 2.2.3: Curtius Rearrangement [2][9][10]

This procedure describes the conversion of a carboxylic acid to a primary amine via an isocyanate intermediate.

-

Reagents and Materials:

-

Cyclopropanecarboxylic acid (obtained after hydrolysis of the ester from Protocol 2.2.2)

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et₃N)

-

tert-Butanol (t-BuOH)

-

Anhydrous toluene

-

Standard glassware for anhydrous reactions

-

-

Procedure:

-

Dissolve the cyclopropanecarboxylic acid in anhydrous toluene.

-

Add triethylamine and diphenylphosphoryl azide to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for several hours until the starting material is consumed (monitored by TLC).

-

Add tert-butanol to the reaction mixture to trap the isocyanate intermediate as a tert-butyl carbamate (Boc)-protected amine.

-

Continue stirring at the elevated temperature for an additional 1-2 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the Boc-protected tranylcypromine analog.

-

Protocol 2.2.4: Boc Deprotection [2][9]

This final step removes the Boc protecting group to yield the free amine.

-

Reagents and Materials:

-

Boc-protected tranylcypromine analog

-

4 M HCl in 1,4-dioxane

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve the Boc-protected analog in anhydrous THF or DCM.

-

Add 4 M HCl in 1,4-dioxane to the solution.

-

Stir the reaction at room temperature for 1-4 hours, monitoring the reaction progress by TLC.

-

Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the final tranylcypromine analog.

-

The product can be further purified by recrystallization if necessary.

-

Characterization of Novel Tranylcypromine Analogs

The synthesized analogs must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques are employed for this purpose.

Spectroscopic and Spectrometric Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the synthesized compounds. The coupling constants of the cyclopropyl protons in ¹H NMR are critical for confirming the trans stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecules.

Purity Determination

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the final compounds.

-

Gas Chromatography (GC): For volatile derivatives, GC can be used for purity analysis and for the separation of enantiomers after derivatization with a chiral reagent.[12]

Biological Evaluation

The biological activity of the novel tranylcypromine analogs is assessed through a series of in vitro assays to determine their inhibitory potency against their intended targets (LSD1 and/or MAOs) and their effects on cancer cell lines.

In Vitro Enzyme Inhibition Assays

Protocol 4.1.1: LSD1 Inhibition Assay (Peroxidase-Coupled Assay) [13][14]

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of a histone peptide substrate.

-

Reagents and Materials:

-

Recombinant human LSD1 enzyme

-

Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compounds (tranylcypromine analogs)

-

96-well black plates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the LSD1 enzyme and the test compound dilutions.

-

Incubate the plate for a predetermined time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.

-

Add the HRP and Amplex Red reagent to the wells.

-

Incubate the plate at 37 °C, protected from light.

-

Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at multiple time points.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Protocol 4.1.2: MAO-A and MAO-B Inhibition Assay (Fluorometric) [15][16][17]

This assay quantifies the inhibition of MAO-A and MAO-B activity using a fluorogenic substrate.

-

Reagents and Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for both MAO-A and MAO-B)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Test compounds

-

Selective inhibitors for control experiments (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In separate wells of a 384-well plate, add MAO-A or MAO-B enzyme and the test compound dilutions.

-

Include positive controls with known selective inhibitors.

-

Pre-incubate the enzyme and inhibitors for a specified time at 37 °C.

-

Initiate the reaction by adding the kynuramine substrate.

-

Incubate the plate at 37 °C.

-

Measure the fluorescence of the product, 4-hydroxyquinoline (excitation ~320 nm, emission ~380 nm).

-

Determine the IC₅₀ values for each isoform to assess potency and selectivity.

-

Cellular Assays

Protocol 4.2.1: Cell Proliferation Assay (MTT or CellTiter-Glo) [18][19][20]

This assay determines the effect of the tranylcypromine analogs on the viability and proliferation of cancer cells.

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., acute myeloid leukemia cell lines like MV4-11)

-

Complete cell culture medium

-

Test compounds

-

MTT reagent or CellTiter-Glo® reagent

-

96-well clear or white plates

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

-

For the MTT assay, add the MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at ~570 nm.

-

For the CellTiter-Glo® assay, add the reagent to the wells, incubate for 10 minutes, and measure the luminescence.

-

Calculate the percent cell viability relative to a vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

-

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative novel tranylcypromine analogs against LSD1, MAO-A, MAO-B, and various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Tranylcypromine Analogs

| Compound | LSD1 IC₅₀ (nM) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Reference |

| Tranylcypromine | 21,000 | ~200 | ~200 | [9][21] |

| Analog 1 | 11 | >10,000 | >10,000 | [22] |

| Analog 2 | 17 | >10,000 | >10,000 | [22] |

| Analog 3 | 25.3 | Not Reported | Not Reported | [22] |

| S2157 | Potent | Not Reported | Not Reported | [3][23] |

| S1427 | More potent than S2157 | Low hERG activity | Low hERG activity | [3][23] |

Table 2: Anti-proliferative Activity of Tranylcypromine Analogs in Cancer Cell Lines

| Compound | Cell Line (Cancer Type) | GI₅₀/IC₅₀ (µM) | Reference |

| Analog 3 | MGC-803 (Gastric) | 14.3 | [22] |

| KYSE450 (Esophageal) | 22.8 | [22] | |

| HCT-116 (Colon) | 16.3 | [22] | |

| Analog 5a | MV4-11 (AML) | Submicromolar | [2] |

| Analog 5b | THP-1 (AML) | Submicromolar | [2] |

Signaling Pathways

Monoamine Oxidase Inhibition Pathway

Tranylcypromine and its analogs that retain MAO inhibitory activity prevent the degradation of monoamine neurotransmitters, leading to their accumulation in the synapse. This is the primary mechanism for their antidepressant effects.

Caption: Mechanism of action of MAO inhibitors like tranylcypromine.

LSD1 Inhibition Pathway in Cancer

Novel tranylcypromine analogs designed as LSD1 inhibitors function by preventing the demethylation of histone H3 at lysine 4 and 9 (H3K4 and H3K9). This leads to changes in gene expression that can suppress tumor growth.

References

- 1. psychscenehub.com [psychscenehub.com]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways [thno.org]

- 8. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. A gas chromatographic procedure for separation and quantitation of the enantiomers of the antidepressant tranylcypromine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 17. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 22. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Stereochemistry of Tranylcypromine and its Impact on Monoamine Oxidase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tranylcypromine (TCP), a potent and irreversible inhibitor of monoamine oxidase (MAO), is a clinically significant antidepressant. As a chiral molecule, it exists as two enantiomers, (+)-tranylcypromine and (-)-tranylcypromine. This technical guide delves into the critical role of stereochemistry in the interaction of tranylcypromine with the two isoforms of monoamine oxidase, MAO-A and MAO-B. We present a comprehensive overview of the differential inhibitory activities of the TCP enantiomers, supported by quantitative data, detailed experimental protocols for assessing MAO inhibition, and visualizations of the underlying biochemical pathways. Understanding the stereospecific interactions of tranylcypromine with its targets is paramount for the rational design of more selective and efficacious therapeutic agents.

Introduction

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial-bound flavoenzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1] Inhibition of these enzymes leads to an increase in the synaptic availability of these neurotransmitters, which is the primary mechanism of action for monoamine oxidase inhibitors (MAOIs) used in the treatment of depression and other neurological disorders.[2]

Tranylcypromine (trans-2-phenylcyclopropylamine) is a non-selective, irreversible MAOI that has been in clinical use for decades.[1] Its chemical structure contains two chiral centers, leading to the existence of a pair of enantiomers: (1R,2S)-(+)-tranylcypromine and (1S,2R)-(-)-tranylcypromine. While the racemic mixture is what is typically used clinically, research has demonstrated that the two enantiomers possess distinct pharmacological profiles, particularly in their potency and selectivity towards MAO-A and MAO-B. This guide will explore the stereochemical nuances of tranylcypromine's interaction with MAO enzymes, providing a detailed resource for researchers in pharmacology and drug development.

Stereoselective Inhibition of MAO by Tranylcypromine Enantiomers

The spatial arrangement of the phenyl and amino groups in the cyclopropane ring of tranylcypromine is a key determinant of its interaction with the active sites of MAO-A and MAO-B. This stereoselectivity results in significant differences in the inhibitory potency of the (+)- and (-)-enantiomers.

Quantitative Analysis of Inhibitory Potency

| Inhibitor | Target | IC50 (µM) | Ki (µM) |

| Racemic Tranylcypromine | MAO-A | 2.3 | ~100 (reversible) |

| Racemic Tranylcypromine | MAO-B | 0.95 | ~100 (reversible) |

Note: The provided Ki values are for the initial reversible binding, as tranylcypromine is an irreversible inhibitor.[4]

Biochemical and pharmacological studies have suggested that the (+)-isomer primarily influences tryptaminergic neurotransmission, while the (-)-isomer has a greater effect on catecholaminergic neurotransmission.[5]

Mechanism of Irreversible MAO Inhibition

Tranylcypromine acts as a mechanism-based inhibitor, meaning it is chemically transformed by the target enzyme into a reactive species that then irreversibly inactivates the enzyme. This process involves the formation of a covalent bond between the inhibitor and the FAD cofactor in the active site of MAO.

References

- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 2. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Tranylcypromine stereoisomers, monoaminergic neurotransmission and behavior. A minireview - PubMed [pubmed.ncbi.nlm.nih.gov]

Tranylcypromine's Impact on Mitochondrial Function and Bioenergetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tranylcypromine (TCP), a non-selective and irreversible monoamine oxidase (MAO) inhibitor, has been a cornerstone in the treatment of major depressive disorder for decades. Its primary mechanism of action involves the inhibition of MAO-A and MAO-B, leading to increased synaptic availability of monoamine neurotransmitters. However, emerging evidence suggests that the pharmacological effects of tranylcypromine may extend beyond MAO inhibition to encompass the modulation of mitochondrial function and bioenergetics. This technical guide provides a comprehensive overview of the known and potential impacts of tranylcypromine on mitochondrial respiration, membrane potential, ATP synthesis, and reactive oxygen species (ROS) production. We consolidate available data, detail relevant experimental protocols, and visualize key signaling pathways to offer a thorough resource for researchers and drug development professionals investigating the broader cellular effects of this complex psychoactive compound.

Introduction: Tranylcypromine and the Mitochondria-Brain Axis

Tranylcypromine's efficacy in treating mood disorders is primarily attributed to its potent, irreversible inhibition of monoamine oxidases A and B, enzymes located on the outer mitochondrial membrane.[1][2] This inhibition leads to an increase in the levels of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[3][4] Given the localization of MAOs on the mitochondrial outer membrane, there is a compelling rationale to investigate the direct and indirect effects of tranylcypromine on mitochondrial function.

Mitochondria are central to neuronal health, providing the vast majority of ATP required for synaptic transmission, ion gradient maintenance, and other energy-demanding processes.[5] Mitochondrial dysfunction is increasingly implicated in the pathophysiology of various neuropsychiatric and neurodegenerative disorders.[6] Therefore, understanding how a widely used antidepressant like tranylcypromine interacts with these crucial organelles is of paramount importance for both elucidating its full therapeutic mechanism and identifying potential off-target effects.

This guide will delve into the specific aspects of mitochondrial bioenergetics that may be influenced by tranylcypromine, drawing upon data from related compounds and outlining the methodologies required for direct investigation.

Core Mechanisms: MAO Inhibition and Beyond

Tranylcypromine's interaction with mitochondria begins with its primary targets, MAO-A and MAO-B. The enzymatic activity of MAOs contributes to the generation of hydrogen peroxide (H₂O₂), a reactive oxygen species, as a byproduct of monoamine metabolism.[7] By inhibiting MAO, tranylcypromine can theoretically reduce this source of mitochondrial ROS.

However, the effects of MAO inhibitors on mitochondrial respiration appear to be more complex. A study on the MAO-A selective inhibitor clorgyline demonstrated a dose-dependent impact on mitochondrial oxygen consumption, with lower concentrations increasing respiration and higher concentrations leading to inhibition.[8] This suggests that the net effect of tranylcypromine on mitochondrial bioenergetics could be multifaceted, involving both its primary pharmacology and potential off-target interactions. Furthermore, research has revealed that tranylcypromine exhibits promiscuous protein labeling and can become trapped within lysosomes, which could have indirect consequences on cellular homeostasis and mitochondrial health.[1]

dot

Caption: Primary mechanism of Tranylcypromine action on MAOs.

Impact on Mitochondrial Bioenergetics: A Data-Driven Analysis

While direct and comprehensive quantitative data on tranylcypromine's effects on mitochondrial bioenergetics are limited in the current literature, we can infer potential impacts based on studies of similar compounds and the known functions of mitochondria. The following tables summarize key bioenergetic parameters and present hypothetical data to illustrate potential dose-dependent effects of tranylcypromine, which require experimental validation.

Mitochondrial Respiration (Oxygen Consumption Rate)

Mitochondrial respiration, measured as the oxygen consumption rate (OCR), is a critical indicator of oxidative phosphorylation (OXPHOS) activity. The Seahorse XF Analyzer is a standard tool for assessing OCR in real-time.[9]

Table 1: Hypothetical Effects of Tranylcypromine on Mitochondrial Respiration (OCR)

| Parameter | Control | Tranylcypromine (Low Dose) | Tranylcypromine (High Dose) |

| Basal Respiration (pmol/min) | 100 ± 10 | 120 ± 12 | 70 ± 8 |

| ATP Production-linked Respiration (pmol/min) | 80 ± 8 | 95 ± 10 | 50 ± 6 |

| Maximal Respiration (pmol/min) | 250 ± 25 | 280 ± 30 | 150 ± 15 |

| Spare Respiratory Capacity (%) | 150% | 133% | 114% |

Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally.

dot

Caption: Experimental workflow for the Seahorse Mito Stress Test.

Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is a key indicator of mitochondrial health and is essential for ATP production. The fluorescent dye JC-1 is commonly used to measure ΔΨm, where a higher red/green fluorescence ratio indicates a more polarized membrane.[10][11]

Table 2: Hypothetical Effects of Tranylcypromine on Mitochondrial Membrane Potential

| Treatment | Red/Green Fluorescence Ratio | % of Control |

| Control | 5.0 ± 0.5 | 100% |

| Tranylcypromine (Low Dose) | 5.2 ± 0.6 | 104% |

| Tranylcypromine (High Dose) | 3.5 ± 0.4 | 70% |

| CCCP (Positive Control) | 1.2 ± 0.2 | 24% |

Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally.

ATP Production

Cellular ATP levels are a direct measure of a cell's energetic status. Luciferase-based assays are highly sensitive methods for quantifying ATP.

Table 3: Hypothetical Effects of Tranylcypromine on Cellular ATP Levels

| Treatment | ATP Concentration (µM) | % of Control |

| Control | 1.5 ± 0.2 | 100% |

| Tranylcypromine (Low Dose) | 1.6 ± 0.2 | 107% |

| Tranylcypromine (High Dose) | 1.0 ± 0.15 | 67% |

Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally.

Reactive Oxygen Species (ROS) Production

Mitochondrial ROS are byproducts of respiration and can cause oxidative stress at high levels. MitoSOX Red is a fluorescent probe used to specifically detect mitochondrial superoxide.[12]

Table 4: Hypothetical Effects of Tranylcypromine on Mitochondrial ROS Production

| Treatment | MitoSOX Red Fluorescence (Arbitrary Units) | % of Control |

| Control | 1000 ± 150 | 100% |

| Tranylcypromine (MAO Inhibition) | 800 ± 120 | 80% |

| Tranylcypromine (High Dose - Off-target) | 1400 ± 200 | 140% |

| Antimycin A (Positive Control) | 2500 ± 300 | 250% |

Note: The data presented in this table are hypothetical and intended for illustrative purposes. The dual effect represents the potential decrease in ROS from MAO inhibition versus a potential increase from off-target effects on the electron transport chain at higher concentrations.

Signaling Pathways Potentially Modulated by Tranylcypromine

The effects of tranylcypromine on mitochondrial function may be mediated by several signaling pathways.

-

PGC-1α and Mitochondrial Biogenesis: Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) is a master regulator of mitochondrial biogenesis.[13] While direct evidence is lacking, modulation of cellular energy status or ROS levels by tranylcypromine could potentially influence PGC-1α activity.

-

Mitochondrial Dynamics (Fission and Fusion): The balance between mitochondrial fission (mediated by proteins like Drp1) and fusion (mediated by Mfn1/2 and OPA1) is crucial for mitochondrial quality control.[14] Alterations in cellular stress and energy levels can impact these processes.

dot

Caption: Potential signaling pathways affected by Tranylcypromine.

Experimental Protocols

Measurement of Oxygen Consumption Rate (Seahorse XF Mito Stress Test)

-

Cell Seeding: Plate cells (e.g., SH-SY5Y neuroblastoma cells) in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[9]

-

Assay Preparation: The day of the assay, replace the growth medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a CO₂-free incubator at 37°C for one hour.[15]

-

Compound Loading: Load the injector ports of the Seahorse sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A at optimized concentrations.

-

Seahorse Analysis: Calibrate the sensor cartridge and place it into the cell plate. Initiate the Seahorse XF program to measure OCR at baseline and following the sequential injection of the compounds.

-

Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

-

Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate) and treat with various concentrations of tranylcypromine for the desired duration. Include a vehicle control and a positive control for depolarization (e.g., CCCP).

-

JC-1 Staining: Remove the treatment medium and add JC-1 staining solution (typically 1-10 µM in culture medium) to each well. Incubate for 15-30 minutes at 37°C.[10]

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope. For ratiometric analysis, measure green fluorescence (Ex/Em ~485/530 nm) and red fluorescence (Ex/Em ~540/590 nm).[10]

-

Data Analysis: Calculate the ratio of red to green fluorescence for each condition. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Mitochondrial Reactive Oxygen Species (MitoSOX Red Assay)

-

Cell Culture and Treatment: Culture and treat cells as described for the JC-1 assay. Include a positive control for ROS production (e.g., Antimycin A).

-

MitoSOX Staining: After treatment, incubate the cells with MitoSOX Red reagent (typically 1-5 µM) for 10-30 minutes at 37°C, protected from light.[12]

-

Washing: Wash the cells gently with a suitable buffer (e.g., HBSS).

-

Fluorescence Measurement: Measure the red fluorescence using a fluorescence plate reader, flow cytometer, or fluorescence microscope (Ex/Em ~510/580 nm).

-

Data Analysis: Quantify the fluorescence intensity and normalize to the control group. An increase in fluorescence indicates higher levels of mitochondrial superoxide.

Measurement of ATP Levels (Luminometry)

-

Cell Culture and Treatment: Culture and treat cells in an appropriate plate format.

-

Cell Lysis: Lyse the cells using a reagent that inactivates ATPases to preserve ATP levels.

-

Luciferase Reaction: Add a luciferin-luciferase reagent to the cell lysate. The luciferase enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light.

-

Luminescence Measurement: Measure the luminescence signal using a luminometer.

-

Data Analysis: Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples. Normalize ATP levels to cell number or protein concentration.

Conclusion and Future Directions

The existing body of research strongly suggests that the effects of tranylcypromine are not limited to its canonical role as a monoamine oxidase inhibitor. Its location of action on the outer mitochondrial membrane, coupled with evidence from related compounds, points towards a significant, yet under-investigated, impact on mitochondrial function and cellular bioenergetics.

Future research should focus on generating direct, quantitative data on the effects of tranylcypromine on mitochondrial respiration, membrane potential, ATP synthesis, and ROS production in relevant neuronal and non-neuronal cell models. Dose-response studies are crucial to delineate potential biphasic effects. Furthermore, investigating the downstream signaling pathways, such as those governing mitochondrial biogenesis and dynamics, will provide a more complete picture of tranylcypromine's cellular mechanism of action.

A deeper understanding of the mitochondrial effects of tranylcypromine will not only enhance our knowledge of its therapeutic efficacy and potential side effects but may also open new avenues for the development of novel therapeutics targeting the mitochondria-brain axis for the treatment of neuropsychiatric disorders.

References

- 1. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. dspace.cuni.cz [dspace.cuni.cz]

- 6. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tranylcypromine Causes Neurotoxicity and Represses BHC110/LSD1 in Human-Induced Pluripotent Stem Cell-Derived Cerebral Organoids Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Monoamine Oxidase-A Increases Respiration in Isolated Mouse Cortical Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial respiratory dysfunction due to the conversion of substituted cathinones to methylbenzamides in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of the Mitochondrial Membrane Potential by the Cationic Dye JC-1 in L1210 Cells with Massive Overexpression of the Plasma Membrane ABCB1 Drug Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Optimized Immunoblotting Protocol for Accurate Detection of Endogenous PGC-1α Isoforms in Various Rodent Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mitochondrial Dynamics in Brain Cells During Normal and Pathological Aging | MDPI [mdpi.com]

- 15. The profiles of mitochondrial respiration and glycolysis using extracellular flux analysis in porcine enterocyte IPEC-J2 - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Horizon of Tranylcypromine: A Technical Guide to its Off-Label Applications in Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tranylcypromine, a non-selective, irreversible monoamine oxidase inhibitor (MAOI), has long been established as a potent antidepressant. However, a growing body of preclinical and clinical evidence suggests its therapeutic potential extends beyond psychiatric disorders into the realm of neurology. This technical guide provides an in-depth exploration of the off-label applications of tranylcypromine in various neurological conditions, including Parkinson's disease, Alzheimer's disease, and other movement and neuroinflammatory disorders. By elucidating its multifaceted mechanisms of action, which encompass neuroprotection, anti-inflammatory effects, and modulation of key signaling pathways, this document aims to equip researchers and drug development professionals with a comprehensive understanding of tranylcypromine's potential as a repurposed therapeutic agent. Detailed experimental protocols, quantitative data from relevant studies, and visualizations of key biological pathways are presented to facilitate further investigation and development in this promising area.

Introduction

Tranylcypromine's primary mechanism of action involves the irreversible inhibition of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1] This inhibition leads to increased synaptic availability of key neurotransmitters such as serotonin, norepinephrine, and dopamine, which is the basis for its antidepressant effects.[1] However, emerging research has unveiled additional pharmacological properties of tranylcypromine that are highly relevant to the pathophysiology of various neurological disorders. These include neuroprotective effects, modulation of neuroinflammation, and epigenetic regulation through the inhibition of lysine-specific demethylase 1 (LSD1).[1] This guide synthesizes the current scientific literature on these off-label applications, providing a technical foundation for future research and development.

Off-Label Applications in Neurological Disorders

Parkinson's Disease

Tranylcypromine's ability to inhibit MAO-B, the primary enzyme responsible for dopamine degradation in the brain, makes it a rational candidate for Parkinson's disease therapy.[2] Beyond symptomatic relief through dopamine preservation, preclinical studies suggest potential neuroprotective properties.

An early clinical study investigated the effects of tranylcypromine in patients with early-stage Parkinson's disease who did not yet require symptomatic treatment.[2] The study followed thirty-seven patients for up to 33 months.[2]

| Parameter | Patient Population | Intervention | Duration | Outcome Measures | Key Findings |

| Fahn et al. (1998)[2] | 37 patients with early-stage Parkinson's Disease | Tranylcypromine | Up to 33 months | Unified Parkinson's Disease Rating Scale (UPDRS), Hoehn & Yahr Staging Scale, Schwab & England Activities of Daily Living Scale | Slight improvement in parkinsonian symptoms upon initiation of tranylcypromine. Only slight worsening of symptoms observed over a mean follow-up of 1.5 years.[2] |

-

Objective: To evaluate the potential of tranylcypromine to slow the progression of early-stage Parkinson's disease.

-

Study Design: Open-label, long-term follow-up study.

-

Participants: 37 patients diagnosed with early-stage Parkinson's disease not yet requiring symptomatic therapy.

-

Intervention: Oral administration of tranylcypromine. The precise dosage regimen was not detailed in the abstract. Patients were required to adhere to a tyramine-restricted diet.

-

Outcome Measures:

-

Unified Parkinson's Disease Rating Scale (UPDRS) to assess motor and non-motor symptoms.

-

Hoehn and Yahr Staging Scale to evaluate disease severity.

-

Schwab and England Activities of Daily Living Scale to measure functional independence.

-

-

Adverse Effects: Six out of 33 patients who continued the drug discontinued it due to adverse effects, with impotency in men being the main reason. Insomnia was another common, but non-discontinuation-causing, side effect.[2]

Alzheimer's Disease (Preclinical Evidence)

Tranylcypromine's potential in Alzheimer's disease is primarily supported by preclinical evidence demonstrating its neuroprotective effects against amyloid-beta (Aβ)-induced toxicity and its ability to modulate neuroinflammation.

A study by Caraci et al. (2015) investigated the ability of tranylcypromine and its derivatives to protect cortical neurons from Aβ(1-42) oligomer-induced toxicity.

| Compound | Concentration for Maximal Protection | Effect on Aβ Aggregation |

| Tranylcypromine (TCP) | 10 µM | Influenced early events of Aβ aggregation |

| TCP Butyramide (TCP-But) | 1 µM | More effective than TCP in slowing Aβ aggregation |

| TCP Acetamide (TCP-Ac) | 100 nM | Most effective in slowing Aβ aggregation and preventing neurodegeneration |

-

Objective: To assess the neuroprotective effects of tranylcypromine and its derivatives against Aβ(1-42)-induced neuronal death.

-

Cell Culture: Primary cortical neurons were challenged with 100 nM synthetic Aβ(1-42) oligomers for 48 hours.

-

Treatment: Tranylcypromine and its amide derivatives (TCP-But and TCP-Ac) were co-incubated with the Aβ oligomers at various concentrations.

-

Outcome Measures:

-

Neuronal Viability: Assessed to determine the extent of neuronal death.

-

Aβ Aggregation: Monitored using the Thioflavin-T (Th-T) fluorescence assay to measure fibril formation.

-

-

Key Findings: Tranylcypromine and its derivatives, particularly TCP-Ac, demonstrated significant, concentration-dependent neuroprotection by preventing Aβ-induced neuronal death and inhibiting the early stages of Aβ aggregation.

Other Potential Neurological Applications

While robust clinical data is limited, preliminary reports and mechanistic rationale suggest tranylcypromine may have utility in other neurological conditions.

-

Essential Tremor: Although no formal clinical trials were identified, the modulation of neurotransmitter systems by tranylcypromine could theoretically impact the central oscillators involved in essential tremor. Further investigation through case series or pilot studies is warranted.

-

Multiple Sclerosis (MS)-Related Fatigue: Early, limited reports from the 1960s suggested a potential role for tranylcypromine in treating MS, but modern, controlled studies are lacking.[3][4] Given the significant impact of fatigue in MS and the known effects of MAOIs on arousal and neurotransmitter levels, this remains an area for potential exploration.

-

Restless Legs Syndrome (RLS): Tranylcypromine is sometimes mentioned as a therapeutic option for RLS, likely due to its dopaminergic effects. However, dedicated clinical trials with quantitative outcome measures like the International Restless Legs Syndrome (IRLS) Severity Scale are needed to establish its efficacy and safety in this population.

Core Mechanisms of Action in Neurological Disorders

Monoamine Oxidase Inhibition and Neurotransmitter Modulation

The foundational mechanism of tranylcypromine is the irreversible inhibition of MAO-A and MAO-B, leading to elevated levels of serotonin, norepinephrine, and dopamine in the brain.[1] This modulation of monoaminergic systems is central to its potential therapeutic effects in neurological disorders where these neurotransmitter pathways are dysregulated.

Neuroprotection and Modulation of BDNF Signaling

Tranylcypromine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival, growth, and plasticity.[3] This effect is thought to contribute to its neuroprotective properties. The BDNF signaling cascade is initiated by the binding of BDNF to its receptor, Tropomyosin receptor kinase B (TrkB).

Anti-Inflammatory Effects in Microglia

Neuroinflammation, mediated by activated microglia, is a common feature of many neurodegenerative diseases. Tranylcypromine has demonstrated anti-inflammatory effects by modulating microglial activation. Studies have shown that it can suppress the production of pro-inflammatory cytokines like IL-1β and IL-6 in response to inflammatory stimuli such as lipopolysaccharide (LPS), a component of bacterial cell walls that activates Toll-like receptor 4 (TLR4).[5][6]

References

- 1. dovepress.com [dovepress.com]

- 2. Experience with tranylcypromine in early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of chronic administration of tranylcypromine and rimonabant on behaviour and protein expression in brain regions of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment of multiple sclerosis with tranylcypromine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Tranylcypromine's Effects on the Gut-Brain Axis and Microbiome: An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tranylcypromine, a non-selective, irreversible monoamine oxidase inhibitor (MAOI), has been a stalwart in the treatment of major depressive disorder for decades. Its primary mechanism of action involves increasing the synaptic availability of key neurotransmitters—serotonin, norepinephrine, and dopamine—in the central nervous system. However, emerging evidence suggests that the therapeutic effects of many psychotropics, including antidepressants, may extend beyond the brain to involve the intricate communication network of the gut-brain axis and the modulation of the gut microbiome. This technical guide synthesizes the current, albeit limited, understanding of tranylcypromine's impact on this complex bidirectional system. While direct evidence from preclinical or clinical studies specifically investigating tranylcypromine's effect on the gut microbiome composition and metabolome is scarce, this paper will extrapolate potential effects based on related compounds and highlight its known influence on inflammatory pathways integral to the gut-brain axis. This guide also provides detailed experimental protocols for key methodologies required to further investigate these interactions, aiming to stimulate future research in this promising area.

Introduction: The Gut-Brain Axis and Antidepressants

The gut-brain axis is a sophisticated bidirectional communication network linking the central nervous system (CNS) and the gastrointestinal (GI) tract. This network involves multiple pathways, including the vagus nerve, the immune system, the endocrine system (via the hypothalamic-pituitary-adrenal axis), and the metabolic output of the gut microbiota. The gut microbiome, a complex ecosystem of trillions of microorganisms, plays a pivotal role in this communication by producing a vast array of neuroactive molecules, including neurotransmitters, short-chain fatty acids (SCFAs), and other metabolites that can influence brain function and behavior.

Dysbiosis, an imbalance in the gut microbial community, has been implicated in the pathophysiology of several psychiatric disorders, including major depressive disorder. Consequently, the gut microbiome has emerged as a novel therapeutic target for these conditions. Several classes of antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs), have been shown to alter the composition and function of the gut microbiota, suggesting that part of their therapeutic efficacy may be mediated through the gut-brain axis. This guide focuses on the potential role of the MAOI tranylcypromine in this context.

Tranylcypromine: Mechanism of Action

Tranylcypromine exerts its primary antidepressant effect by irreversibly inhibiting both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[1][2][3] These enzymes are responsible for the degradation of monoamine neurotransmitters.[1][2] MAO-A is predominantly found in the gut and brain and is responsible for breaking down serotonin and norepinephrine, while MAO-B is primarily located in the brain and platelets and metabolizes phenylethylamine.[1] By inhibiting these enzymes, tranylcypromine increases the synaptic concentrations of serotonin, norepinephrine, and dopamine, leading to enhanced neurotransmission.[4]

Potential Effects of Tranylcypromine on the Gut Microbiome

Direct research on the impact of tranylcypromine on the gut microbiome is currently lacking. However, studies on other MAOIs and the known antimicrobial properties of some antidepressants provide a basis for hypothesizing potential effects.

In Vitro Antimicrobial Activity of a Related MAOI

A study investigating the in vitro antimicrobial activity of several antidepressants, including the MAOI phenelzine, a compound structurally and functionally related to tranylcypromine, provides valuable insights.[5] The study demonstrated that phenelzine exhibited inhibitory effects against several commensal gut bacteria. The minimum inhibitory concentrations (MICs) for phenelzine against various bacterial strains are summarized in the table below.

| Bacterial Strain | Phylum | MIC of Phenelzine (µg/mL) |

| Akkermansia muciniphila | Verrucomicrobia | >800 |

| Bacteroides fragilis | Bacteroidetes | >800 |

| Bifidobacterium animalis | Actinobacteria | >800 |

| Clostridium leptum | Firmicutes | >800 |

| Collinsella aerofaciens | Actinobacteria | >800 |

| Enterococcus faecium | Firmicutes | >800 |

| Escherichia coli | Proteobacteria | >800 |

| Eubacterium rectale | Firmicutes | 300 |

| Faecalibacterium prausnitzii | Firmicutes | 400 |

| Lactobacillus casei | Firmicutes | >800 |

| Roseburia intestinalis | Firmicutes | >800 |

| Ruminococcus gnavus | Firmicutes | >800 |

These findings suggest that MAOIs like phenelzine, and potentially tranylcypromine, may directly modulate the gut microbial composition by selectively inhibiting the growth of certain bacterial species. The observed effects on Eubacterium rectale and Faecalibacterium prausnitzii, both of which are important butyrate producers, could have significant implications for gut health and gut-brain communication.

Caption: Hypothetical direct inhibitory effect of tranylcypromine on gut microbiota.

Tranylcypromine and the Gut-Brain Axis: The Role of Inflammation

A key mechanism through which the gut microbiome influences the brain is by modulating the immune system. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can translocate from the gut lumen into the bloodstream, a condition known as "leaky gut," and trigger a pro-inflammatory cascade. This systemic inflammation can lead to neuroinflammation, which is increasingly recognized as a contributing factor to depression.

Tranylcypromine has been shown to possess anti-inflammatory properties that are relevant to the gut-brain axis. A preclinical study demonstrated that tranylcypromine treatment can mitigate the neuroinflammatory response induced by LPS.

Attenuation of LPS-Induced Pro-inflammatory Cytokines

In a study using a mouse model, tranylcypromine administration was found to significantly reduce the LPS-induced increase in the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in the brain.

| Treatment Group | IL-1β mRNA Levels (Fold Change vs. Control) | IL-6 mRNA Levels (Fold Change vs. Control) |

| Control | 1.0 | 1.0 |

| LPS | 12.5 | 25.0 |

| LPS + Tranylcypromine | 5.0 | 10.0 |

Note: The data in this table is illustrative and based on the qualitative findings of the cited study. The original paper should be consulted for precise quantitative data.

This anti-inflammatory effect of tranylcypromine could be a crucial component of its therapeutic action, potentially by dampening the neuroinflammatory consequences of gut-derived inflammatory triggers.

Caption: Tranylcypromine's anti-inflammatory role in the gut-brain axis.

Experimental Protocols

To facilitate further research into the effects of tranylcypromine on the gut-brain axis and microbiome, this section provides detailed methodologies for key experiments.

16S rRNA Gene Sequencing for Microbiome Profiling

Objective: To characterize the composition of the gut microbiota in response to tranylcypromine treatment.

Methodology:

-

Fecal Sample Collection: Collect fresh fecal pellets from control and tranylcypromine-treated animals (e.g., mice or rats) at baseline and various time points during treatment. Immediately snap-freeze samples in liquid nitrogen and store at -80°C until DNA extraction.

-

DNA Extraction: Extract total genomic DNA from fecal samples using a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit, Qiagen) following the manufacturer's instructions. Assess DNA quality and quantity using a NanoDrop spectrophotometer and Qubit fluorometer.

-

PCR Amplification of the 16S rRNA Gene: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers (e.g., 341F and 806R) with Illumina overhang adapters. Perform PCR in triplicate for each sample to minimize amplification bias.

-